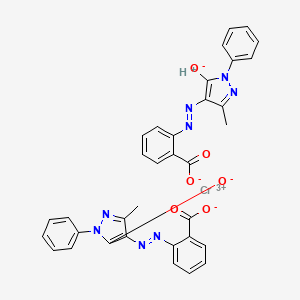
Solvent Yellow 21
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Solvent Yellow 21 is an organic compound widely used as a dye in various industries. It is known for its bright yellow color and excellent solubility in organic solvents such as ethanol and ethylene glycol ether. The chemical formula of this compound is C34H25CrN8O6, and it is often used in applications requiring high light and heat fastness .
準備方法
Synthetic Routes and Reaction Conditions
Solvent Yellow 21 is typically synthesized through a series of reactions involving diazotization and coupling. The process begins with the diazotization of o-aminobenzoic acid in the presence of hydrochloric acid and sodium nitrite. The resulting diazonium salt is then coupled with 1-phenyl-3-methyl-5-pyrazolone to form a monoazo dye. This dye is further complexed with chromium formate to produce the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The diazotization reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt. The coupling reaction is performed at slightly elevated temperatures (20-30°C) to facilitate the formation of the azo compound. The complexation with chromium formate is conducted at higher temperatures (90-95°C) to ensure complete reaction and high yield .
化学反応の分析
Types of Reactions
Solvent Yellow 21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: Reduction reactions can lead to the breakdown of the azo bond, resulting in the formation of amines.
Substitution: The azo group in this compound can participate in substitution reactions, where the azo bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Chromium oxides and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted azo compounds depending on the nucleophile used.
科学的研究の応用
Solvent Yellow 21 has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological samples under a microscope.
Medicine: Utilized in the development of diagnostic assays and imaging techniques.
作用機序
The mechanism of action of Solvent Yellow 21 involves its ability to form stable complexes with metal ions, particularly chromium. This complexation enhances the dye’s stability and color properties. The molecular targets include various substrates in the dyeing process, where the dye molecules interact with the fibers or surfaces to impart color. The pathways involved include the formation of coordinate bonds between the dye and the metal ions, leading to the stabilization of the dye structure .
類似化合物との比較
Solvent Yellow 21 is part of a broader class of azo dyes, which are characterized by the presence of one or more azo groups (R-N=N-R’). Similar compounds include:
Solvent Yellow 7: An orange-colored azo dye with similar applications but different solubility properties.
Solvent Yellow 33: Known for its use in food coloring and has different stability characteristics.
Solvent Yellow 124: Used in fuel marking and has distinct chemical properties compared to this compound.
Uniqueness
This compound is unique due to its high solubility in organic solvents, excellent light and heat fastness, and ability to form stable metal complexes. These properties make it particularly suitable for applications requiring durable and vibrant coloration .
特性
CAS番号 |
5601-29-6 |
|---|---|
分子式 |
C34H25CrN8O6 |
分子量 |
693.6 g/mol |
IUPAC名 |
chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10H,1H3,(H2,18,20,22,23,24);/q;;+3/p-3 |
InChIキー |
IQYUUFHALJUMDY-UHFFFAOYSA-K |
SMILES |
[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3] |
正規SMILES |
[H+].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)[O-].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)[O-].[Cr+3] |
同義語 |
Acid Yellow 59; hydrogen bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-); CI 18690; Acid Yellow 121; Chromate(1-), bis2-4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-phenyl-1H-pyrazol-4-ylazo-.kappa.N1benzoato(2-)-.ka |
製品の起源 |
United States |
Q1: What is significant about the synthesis method described in the research for C.I. Solvent Yellow 21?
A: The research presents a cleaner method for synthesizing C.I. This compound. [] Instead of using dimethylformamide (DMF) as the solvent during the chromium complexation step, the researchers used a mixture of water and triethanolamine (H2O: (HOCH2CH2)3N=4.5:1). This alternative is considered more environmentally friendly as DMF can be harmful. The synthesized dye was analyzed and the main impurity identified was a 1:1 chromium complex dye.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















